4-[4-(Methylthio)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
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Overview
Description
The compound "4-[4-(Methylthio)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine" is a heterocyclic molecule that belongs to the class of triazinobenzimidazoles. This class of compounds has been the subject of research due to their potential biological activities, including antifolate and antiproliferative properties .
Synthesis Analysis
The synthesis of related triazinobenzimidazole derivatives typically involves cyclization reactions of guanidine or guanidino-substituted benzimidazoles with various reactants. For instance, the synthesis of 2-amino-s-triazinobenzimidazoles from 2-guanidinobenzimidazoles has been achieved through ring annelation reactions, although high regioselectivity was not observed in these reactions . Similarly, the synthesis of 1,3,5-triazinobenzimidazol-2-amines was accomplished via cyclization of 2-benzimidazolylguanidine with different reactants, with the most active compounds showing inhibition of mammalian dihydrofolate reductase .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including NMR, IR, and UV/Vis spectroscopy. X-ray diffraction studies have been used to determine the crystal and molecular structure of these compounds, confirming their tautomeric forms in the solid state . The structure of these molecules is characterized by a high degree of delocalization within the triazinobenzimidazole moiety .
Chemical Reactions Analysis
The chemical reactivity of triazinobenzimidazole derivatives includes their ability to undergo various ring transformations and cycloaddition reactions. For example, oxazolone derivatives have been used as templates for the synthesis of heterocycles, including triazinobenzimidazoles . Cycloaddition reactions of heterodienes like arylmethyleneaminobenzothiazoles to dienophiles such as phenylisocyanate have also been reported to yield dihydrotriazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazinobenzimidazole derivatives are influenced by their molecular structure. These compounds exhibit prototropic tautomerism, with the dihydro form predominating in DMSO solutions . The presence of substituents on the triazinobenzimidazole core can affect their solubility, stability, and reactivity. The antiproliferative activity of these compounds has been tested in vitro on several human cancer cell lines, with some derivatives showing moderate activity .
Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis and utilization of heterocyclic compounds are fundamental in medicinal chemistry. Heterocyclic compounds bearing the triazine scaffold, such as the 4-[4-(Methylthio)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine, have significant pharmacological activities. These activities span antibacterial, antifungal, anticancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. Such broad-spectrum biological activities highlight the compound's relevance in drug discovery and development processes (Verma, Sinha, & Bansal, 2019).
DNA Interaction Studies
A specific application of heterocyclic compounds, including benzimidazole derivatives, involves studying interactions with DNA. For example, Hoechst 33258 and its analogs, which share structural similarities with the 4-[4-(Methylthio)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine, are known to bind strongly to the minor groove of double-stranded DNA. This interaction specificity towards AT-rich sequences makes these compounds valuable tools in molecular biology for DNA staining and analysis, providing insights into chromosomal structures and functions (Issar & Kakkar, 2013).
Optoelectronic Material Development
Quinazolines and pyrimidines, related to benzimidazole derivatives, have seen extensive research for their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. This suggests that compounds like 4-[4-(Methylthio)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine could serve as building blocks in the design and synthesis of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety and Hazards
properties
IUPAC Name |
4-(4-methylsulfanylphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5S/c1-22-11-8-6-10(7-9-11)14-19-15(17)20-16-18-12-4-2-3-5-13(12)21(14)16/h2-9,14H,1H3,(H3,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQCXXMCGVTOOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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